4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one
Description
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one is a heterocyclic compound featuring a 4,5-dihydro-1,3-oxazole (oxazoline) ring linked to a butan-2-one moiety. The oxazoline ring, a five-membered heterocycle with one oxygen and one nitrogen atom, is known for its nucleophilic nitrogen center, enabling applications in catalysis and coordination chemistry .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-(4,5-dihydro-1,3-oxazol-2-yl)butan-2-one |
InChI |
InChI=1S/C7H11NO2/c1-6(9)2-3-7-8-4-5-10-7/h2-5H2,1H3 |
InChI Key |
IXKLPIIKURUNNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=NCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one typically involves the cyclization of β-hydroxy amides. One common method is the use of Deoxo-Fluor® reagent, which facilitates the cyclodehydration of β-hydroxy amides to form oxazolines. The reaction is carried out at room temperature, and the oxazolines can be further oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. The cyclodehydration and subsequent oxidation steps can be optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: It can participate in nucleophilic substitution reactions, where the oxazole ring acts as an electrophile.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Nucleophilic reagents such as amines can be used in substitution reactions under mild conditions.
Major Products Formed
Scientific Research Applications
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Substituent Variations on the Oxazoline Ring
a. Methyl-Substituted Oxazolines
- 4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl derivatives :
Compounds such as 2-[3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-2,3-dimethyl-1-pyridin-3-ylaziridin-2-yl]pyridine (Compound 18, ) demonstrate how methyl substituents enhance steric bulk. The HRMS data (Calcd. 309.17017; Found 309.17001) and IR absorption at 1671 cm⁻¹ (C=O or C=N stretching) suggest stability in polar environments . - 4-(tert-Butyl)-4,5-dihydro-1,3-oxazol-2-yl derivatives :
The compound (R)-tBu-PyBOX (CAS 185346-17-2) features a tert-butyl group, increasing steric hindrance and electron-donating effects. Its molecular weight (329.40 g/mol) and purity (≥97%) highlight its utility as a ligand in asymmetric catalysis .
b. Aromatic and Heteroaromatic Substituents
- Pyridinyl-linked oxazolines :
Compound 13 () incorporates pyridin-4-yl and pyridin-3-yl groups, with HRMS data (Calcd. 314.12034; Found 314.12024) and IR bands at 3061 cm⁻¹ (aromatic C-H stretching). Such substituents enhance π-π stacking and metal coordination capabilities . - Bis-oxazoline ligands :
2,6-Bis((S)-4,5-dihydro-4-phenylethyloxazol-2-yl)pyridine (CAS 1012042-02-2) features two oxazoline rings linked to a pyridine core. Its molecular weight (425.52 g/mol) and stereochemical complexity make it effective in enantioselective catalysis .
Functional Group Variations
a. Ketone vs. Amine Linkages
- 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline (CID 423937): Replacing the ketone with an aniline group alters electronic properties.
- Pharmaceutical intermediates :
Compounds with oxazolyl groups, such as those in citalopram synthesis (), demonstrate hydrolytic stability under reductive conditions, a trait likely shared by 4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one .
Spectroscopic and Physical Properties
Reactivity and Catalytic Performance
- Nucleophilicity : The oxazoline nitrogen in 4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one likely acts as a Lewis base, similar to oxazoline-based vanadium catalysts in ethylene polymerization (). Methyl or tert-butyl substituents reduce nucleophilicity but enhance steric control .
- Hydrolytic Stability : The oxazoline ring’s resistance to hydrolysis (e.g., in citalopram intermediates, ) suggests robustness in aqueous or biological environments .
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